![molecular formula C11H20OSi B13059278 tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane](/img/structure/B13059278.png)
tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane: is an organosilicon compound that features a tert-butyl group, an ethynylcyclopropyl moiety, and a dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane typically involves the following steps:
Formation of the Ethynylcyclopropyl Intermediate: This step involves the cyclopropanation of an alkyne to form the ethynylcyclopropyl moiety.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloride in the presence of a base.
Introduction of the Dimethylsilane Group: The final step involves the reaction of the intermediate with dimethylchlorosilane in the presence of a catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the cyclopropyl ring or the ethynyl group, resulting in the formation of reduced cyclopropyl or alkene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the silicon atom, where the dimethylsilane group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced cyclopropyl or alkene derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures
Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive molecules. The ethynyl group can be used for click chemistry applications, facilitating the attachment of various biomolecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile intermediate in material science.
Mecanismo De Acción
The mechanism by which tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane exerts its effects is primarily through its reactivity at the silicon and ethynyl groups. The silicon atom can form strong bonds with various nucleophiles, while the ethynyl group can participate in cycloaddition reactions. These properties enable the compound to act as a versatile intermediate in chemical synthesis.
Comparación Con Compuestos Similares
tert-Butyl(dimethyl)silylacetylene: Similar in structure but lacks the cyclopropyl ring.
tert-Butyl(dimethyl)silylcyclopropane: Similar but lacks the ethynyl group.
tert-Butyl(dimethyl)silylpropane: Similar but lacks both the cyclopropyl and ethynyl groups.
Uniqueness: tert-Butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane is unique due to the presence of both the ethynylcyclopropyl and dimethylsilane groups. This combination of functionalities allows for a wide range of chemical transformations and applications that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C11H20OSi |
|---|---|
Peso molecular |
196.36 g/mol |
Nombre IUPAC |
tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-7-9-8-10(9)12-13(5,6)11(2,3)4/h1,9-10H,8H2,2-6H3/t9-,10-/m1/s1 |
Clave InChI |
YOYLSMWOOPDUEI-NXEZZACHSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]1C#C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13059197.png)
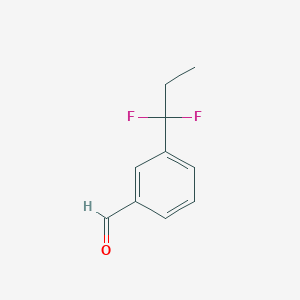

![Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-CarboxylicAcidTert-ButylEster](/img/structure/B13059213.png)
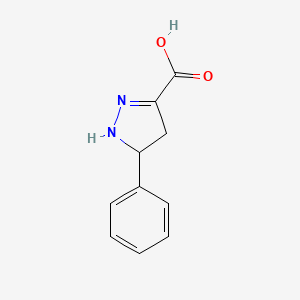
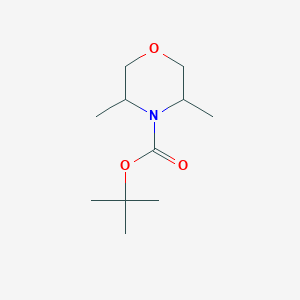
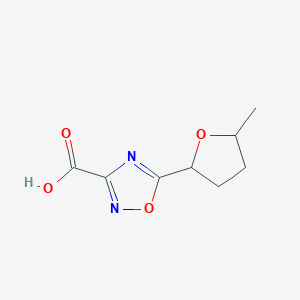
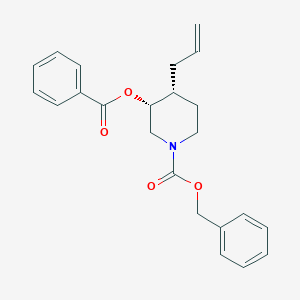

![Butyl[(4-chloro-3-fluorophenyl)methyl]amine](/img/structure/B13059262.png)
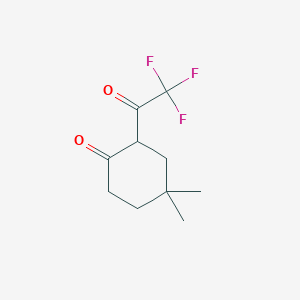
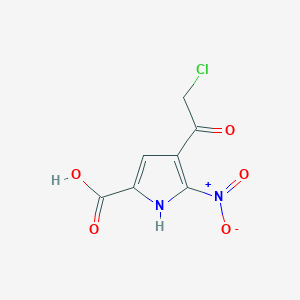
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-methylbenzoate](/img/structure/B13059271.png)
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059273.png)
